

# Sitravatinib MGCD516 mechanism of action

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## Compound Focus: Sitravatinib

CAS No.: 1123837-84-2

Cat. No.: S543264

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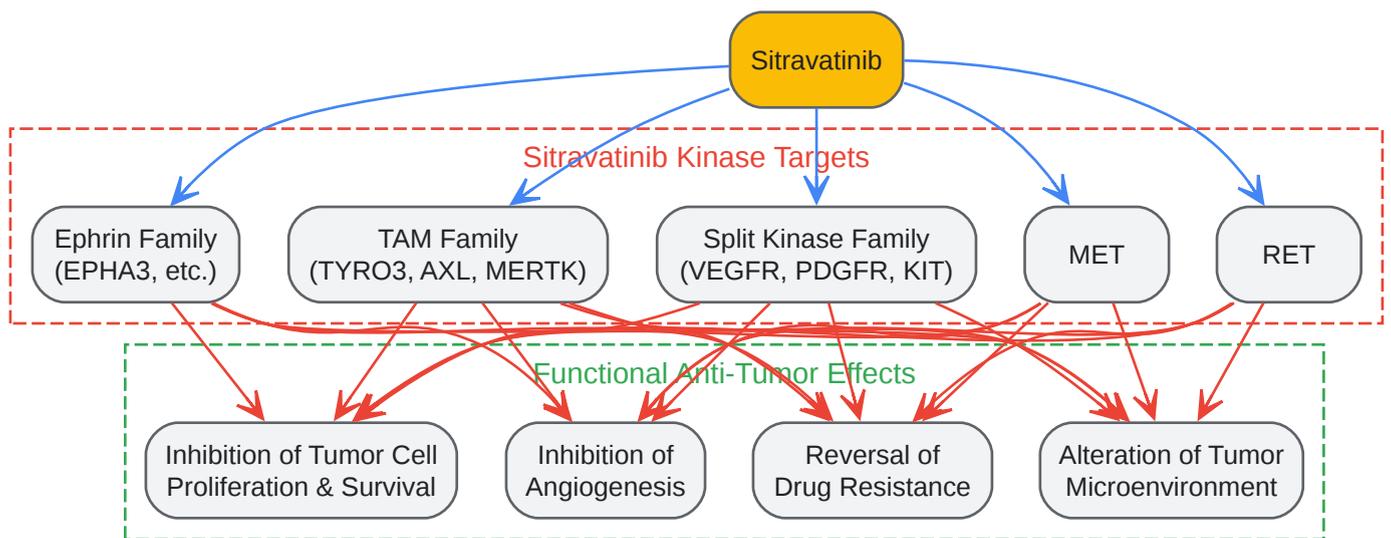
## Primary Kinase Targets and Potency

Receptor Tyrosine Kinase (RTK) Target	Biochemical IC <sub>50</sub> (nmol/L)
Axl	1.5 [1]
VEGFR1 (FLT1)	6 [1]
VEGFR2 (KDR)	5 [1]
VEGFR3 (FLT4)	2 [1]
MER	2 [1]
KIT	6 [1]
DDR2	0.5 [1]
MET	20 [1]
PDGFR $\alpha$	30 [1]
RET	44 [1]

**Sitravatinib** also demonstrates activity against members of the **Ephrin (Eph) receptor family** (such as EphA3) and the **Trk family** [2].

## Mechanism of Action and Functional Consequences

**Sitravatinib** exerts its anti-tumor effects through multiple interconnected mechanisms, as illustrated in the signaling pathway below.



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**Sitravatinib** inhibits multiple RTKs, leading to diverse anti-tumor effects.

## Overcoming Multidrug Resistance

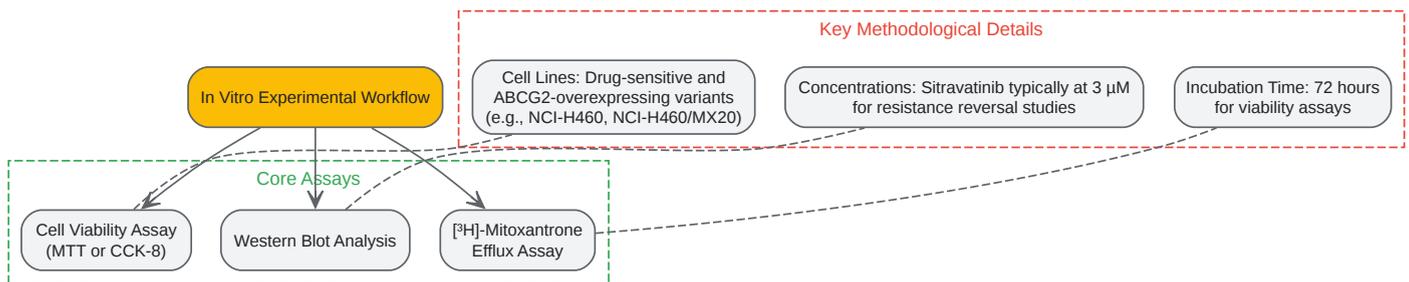
A significant facet of **sitravatinib**'s mechanism is its ability to counteract **multidrug resistance (MDR)** mediated by the ATP-binding cassette (ABC) transporter ABCG2 [3]. Cancer cells overexpressing this transporter efflux chemotherapeutic agents, reducing intracellular drug accumulation. **Sitravatinib** binds to ABCG2, inhibits its ATPase activity, and blocks the efflux function, thereby restoring the intracellular concentration and efficacy of anticancer drugs [3].

## Efficacy in Preclinical Resistant Models

**Sitravatinib** demonstrates enhanced efficacy in preclinical models with resistance to other antiangiogenic TKIs (like sunitinib and axitinib). Transcriptomic analyses reveal that resistance to these agents often leads to the upregulation of multiple **sitravatinib** targets (e.g., MET, AXL, Eph family members). This broad-spectrum activity allows **sitravatinib** to effectively inhibit tumors that have developed complex, compensatory signaling pathways, showing superior activity in suppressing both primary tumor growth and metastasis in these resistant models [4].

## Key Experimental Evidence & Protocols

The following diagram outlines a general workflow for key cell-based experiments used to validate **sitravatinib**'s mechanism of action.



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*General workflow for key cell-based experiments validating **sitravatinib**'s mechanism.*

## Detailed Experimental Methodologies

- **Cell Viability (MTT) Assay** [3] [1]
  - **Purpose:** To determine the cytotoxic efficacy of chemotherapeutic agents and the ability of **sitravatinib** to reverse ABCG2-mediated resistance.
  - **Procedure:** Cells are seeded in 96-well plates and treated with varying concentrations of anticancer drugs (e.g., mitoxantrone, topotecan, SN-38) with or without **sitravatinib** (e.g., 3

$\mu\text{M}$ ). After 72 hours, MTT reagent is added. The formazan crystals formed by viable cells are dissolved, and the optical density is measured at a specific wavelength (e.g., 450 nm for CCK-8) to determine cell viability.

- **Western Blot Analysis** [1]

- **Purpose:** To assess the inhibition of phosphorylation of driver RTKs and downstream signaling pathways.
- **Procedure:** Sarcoma or other cancer cell lines are treated with increasing concentrations of **sitravatinib** (e.g., 60-500 nM) for a specified time. Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated and total forms of proteins (e.g., p-MET, p-IGF1-R, p-PDGFR $\beta$ , p-AKT, total AKT).

- **Tritium-Labeled Mitoxantrone Efflux Assay** [3]

- **Purpose:** To directly evaluate the efflux function of ABCG2.
- **Procedure:** ABCG2-overexpressing cells are incubated with [ $^3\text{H}$ ]-mitoxantrone in the presence or absence of **sitravatinib** (3  $\mu\text{M}$ ) or a reference inhibitor (Ko143). The intracellular accumulation of the radiolabeled substrate is measured using a liquid scintillation counter. Increased accumulation in the presence of the inhibitor confirms efflux blockade.

- **ATPase Assay** [3]

- **Purpose:** To determine if **sitravatinib** affects the energy-dependent function of ABCG2.
- **Procedure:** Membranes from ABCG2-overexpressing cells are incubated with **sitravatinib** at varying concentrations. The vanadate-sensitive ATPase activity of ABCG2 is measured, typically by quantifying inorganic phosphate release. Concentration-dependent inhibition of ATPase activity indicates that **sitravatinib** interferes with the energy source required for drug efflux.

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